Chlorisondamine

Description

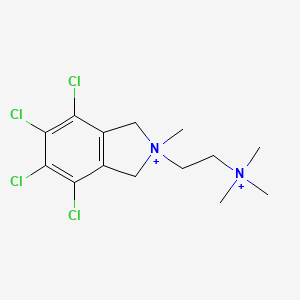

Structure

2D Structure

3D Structure

Properties

CAS No. |

7701-62-4 |

|---|---|

Molecular Formula |

C14H20Cl4N2+2 |

Molecular Weight |

358.1 g/mol |

IUPAC Name |

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium |

InChI |

InChI=1S/C14H20Cl4N2/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15/h5-8H2,1-4H3/q+2 |

InChI Key |

IXWDUZLHWJKVPX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C |

Other CAS No. |

7701-62-4 |

Pictograms |

Irritant |

Synonyms |

Chloride, Chlorisondamine Chlorisondamine Chlorisondamine Chloride Chlorisondamine Dichloride Dichloride, Chlorisondamine Ecolid |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Long-Lasting Effects of Chlorisondamine on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine, a bisquaternary ammonium (B1175870) ganglionic blocker, exhibits a remarkably persistent and quasi-irreversible antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly within the central nervous system. This enduring blockade of nicotinic receptor function has established this compound as a critical pharmacological tool for investigating the roles of nAChRs in various physiological and pathological processes. This technical guide provides a comprehensive overview of the long-lasting effects of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its impact on various nAChR subtypes. The guide includes a compilation of quantitative data, detailed experimental protocols for assessing its effects, and visualizations of relevant signaling pathways and experimental workflows to support future research and drug development endeavors.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by acetylcholine or exogenous agonists like nicotine (B1678760) mediates a wide range of physiological functions, including cognitive processes, reward pathways, and autonomic control. The development of selective antagonists has been instrumental in dissecting the complex pharmacology of nAChR subtypes.

This compound stands out among nAChR antagonists due to the exceptionally long duration of its effects following a single administration.[2] This property makes it an invaluable tool for studying the consequences of chronic nicotinic receptor blockade, providing insights that are not achievable with rapidly reversible antagonists. This guide aims to consolidate the current understanding of this compound's long-lasting effects on nicotinic receptors to facilitate its use in research and to inform the development of novel therapeutics targeting the cholinergic system.

Mechanism of Long-Lasting Antagonism

The persistent blockade of nAChRs by this compound is not fully elucidated but is thought to involve a multi-faceted mechanism that extends beyond simple competitive antagonism.

2.1. Quasi-Irreversible and Insurmountable Blockade

A single administration of this compound can produce a blockade of central nicotinic effects that can last for days to weeks.[2] This blockade is described as "quasi-irreversible" and "insurmountable," meaning that even high concentrations of nicotinic agonists cannot fully restore receptor function.[3][4] This suggests a mechanism that goes beyond simple competition for the agonist binding site.

2.2. Proposed Interaction with the α2 nAChR Subunit

Research suggests a specific interaction between this compound and an epitope on the alpha-2 (α2) subunit of the neuronal nAChR.[5][6] It is proposed that the two quaternary ammonium groups of the this compound molecule form salt bridges with glutamic acid residues or phosphate (B84403) groups on the receptor, while the tetrachloroisoindoline ring engages in a cation-pi interaction with an arginine residue.[5] This multi-point interaction could contribute to the high-affinity binding and slow dissociation rate, leading to its long-lasting effects.

2.3. Use-Dependent Blockade

The antagonistic potency of this compound is significantly increased following pre-exposure to a nicotinic agonist.[3] This "use-dependent" or "open-channel" blockade suggests that this compound may bind more effectively to the receptor when it is in an activated, open-channel conformation. This mechanism would further contribute to its persistent effects in physiologically active systems.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound with nicotinic and other receptors. A significant gap in the literature is the lack of a comprehensive profile of this compound's binding affinities (Ki) across a wide range of nAChR subtypes.

| Parameter | Receptor/System | Value | Species | Reference |

| IC50 | Nicotine-induced [3H]-dopamine release from striatal synaptosomes | ~1.6 µM | Rat | [3] |

| IC50 | NMDA-evoked [3H]-dopamine release from cultured mesencephalic cells | ~600 µM | Rat | [2] |

Table 1: Functional Inhibitory Concentrations (IC50) of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the long-lasting effects of this compound.

4.1. Radioligand Binding Assay for nAChR Subtypes

This protocol is adapted from standard methods for characterizing nAChR subtypes and can be used to assess the binding of this compound, although its quasi-irreversible nature may require modified analysis.[7][8][9]

-

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes (e.g., α4β2, α7, α3β4).

-

Materials:

-

Tissue homogenates (e.g., rat brain regions) or cell lines expressing specific nAChR subtypes.

-

Radioligands: [3H]Cytisine (for α4β2), [3H]Methyllycaconitine (for α7), [3H]Epibatidine (for α3β4).[7]

-

This compound solutions of varying concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from the tissue or cells of interest.

-

In a 96-well plate, add membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting inhibition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to assess the functional antagonism of nAChRs by this compound in real-time.[10][11][12]

-

Objective: To characterize the inhibitory effect of this compound on nAChR-mediated currents.

-

Materials:

-

Neurons in brain slices or cultured cells expressing nAChRs.

-

External recording solution (e.g., containing in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2).

-

Internal pipette solution (e.g., containing in mM: 130 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3).

-

Nicotinic agonist (e.g., acetylcholine or nicotine).

-

This compound solution.

-

Patch-clamp amplifier and data acquisition system.

-

-

Procedure:

-

Prepare brain slices or cultured cells for recording.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Apply the nicotinic agonist via a perfusion system to elicit inward currents.

-

After establishing a stable baseline of agonist-evoked currents, co-apply this compound with the agonist.

-

To test for use-dependence, apply the agonist in the presence of this compound repeatedly.

-

Wash out this compound to assess the reversibility of the blockade.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents before, during, and after this compound application.

-

Calculate the percentage of inhibition of the current amplitude by this compound.

-

Construct dose-response curves to determine the IC50 of this compound.

-

Analyze the voltage-dependency of the block by holding the cell at different membrane potentials.

-

4.3. In Vivo Microdialysis

This protocol allows for the in vivo assessment of this compound's effect on neurotransmitter release, such as dopamine (B1211576) in the striatum, following nicotinic stimulation.[13][14][15][16]

-

Objective: To measure the effect of this compound on nicotine-induced dopamine release in a specific brain region of a freely moving animal.

-

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Nicotine and this compound solutions for administration (e.g., subcutaneous or intracerebroventricular).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

-

-

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal dopamine levels.

-

Administer this compound (e.g., subcutaneously or i.c.v.).

-

At a specified time after this compound administration, administer nicotine.

-

Continue to collect dialysate samples to measure changes in dopamine levels.

-

-

Data Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Express the results as a percentage of the baseline dopamine levels.

-

Compare the nicotine-induced dopamine release in control versus this compound-pretreated animals.

-

Signaling Pathways and Experimental Workflows

5.1. Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs, which are ligand-gated ion channels, primarily leads to the influx of cations (Na+ and Ca2+), resulting in membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways.

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of the nicotinic antagonist, this compound, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by this compound and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by this compound administered in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Chlorisondamine: A Technical Guide to its Quasi-Irreversible Antagonism of Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine, a bisquaternary ammonium (B1175870) compound, has long been characterized as a potent, long-acting antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique pharmacological profile, marked by a quasi-irreversible blockade of nAChR function, has established it as an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, binding kinetics, and subtype selectivity. Furthermore, it presents detailed methodologies for key experimental procedures used to characterize its effects and illustrates the signaling pathways impacted by its antagonism. This document is intended to serve as an in-depth resource for researchers and professionals in drug development investigating the cholinergic system and its modulation.

Introduction

This compound is a ganglionic blocking agent that exerts a persistent and functionally insurmountable antagonism at neuronal nAChRs.[1][2] A single administration can lead to a blockade of central nicotinic effects for days to weeks, a property that has been exploited to investigate the physiological and behavioral roles of nAChRs.[1][2] This long-lasting action is not due to irreversible covalent binding but rather a complex interaction with the receptor, leading to its classification as a quasi-irreversible antagonist.[3] Understanding the nuances of this compound's interaction with nAChRs is critical for its effective use as a research tool and for the development of novel therapeutics targeting the cholinergic system.

Mechanism of Action

This compound's primary mechanism of action is the blockade of the ion channel pore of nAChRs.[3] This non-competitive antagonism prevents the influx of cations that normally follows the binding of acetylcholine or other nicotinic agonists. The prolonged duration of this blockade is a key feature of this compound. While the precise molecular interactions underpinning its quasi-irreversible nature are still under investigation, it is proposed that this compound's structure, featuring two quaternary ammonium groups and a tetrachloroisoindoline ring, facilitates a strong and stable interaction within the receptor channel.[3]

Research suggests a particularly strong interaction with an epitope on the α2 subunit of the neuronal nAChR.[3] This interaction is thought to involve the formation of salt bridges between the quaternary ammonium groups of this compound and glutamic acid residues within the receptor, as well as a cation-π interaction between the tetrachloroisoindoline ring and an arginine residue.[3]

Quantitative Data: Binding Affinity and Potency

The following tables summarize the available quantitative data on this compound's interaction with nAChRs. It is important to note that direct binding affinity values (Ki) for this compound across various nAChR subtypes are not extensively reported in the literature, likely due to its non-competitive, channel-blocking mechanism. The available data primarily consists of IC50 values from functional assays.

Table 1: In Vitro Potency of this compound

| Preparation | Assay | Agonist | This compound IC50 | Reference |

| Rat Striatal Synaptosomes | [³H]-Dopamine Release | Nicotine (10⁻⁶ M) | ~1.6 µM | [4] |

| Cultured Fetal Rat Mesencephalic Cells | [³H]-Dopamine Release | N-Methyl-D-aspartate (NMDA) (10⁻⁴ M) | ~600 µM | [2] |

| Rat Pheochromocytoma (PC12) cells | [³H]-Noradrenaline Release | Nicotine | Blocked by 1 µM this compound | [1] |

Table 2: In Vivo Effects of this compound

| Animal Model | Administration | Effect | Duration | Reference |

| Rat | 10 mg/kg, s.c. | Blockade of central nicotinic effects (ataxia, prostration) | At least 14 days | [2] |

| Rat | 10 mg/kg, s.c. | Near-total block of nicotine-evoked hippocampal [³H]-noradrenaline release | 21 days | [1] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted for determining the binding affinity of a competitive ligand in the presence of a radiolabeled ligand. While this compound is a non-competitive antagonist, a similar protocol using a radiolabeled channel blocker could be adapted to study its binding.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

-

Membrane preparation from cells expressing the nAChR subtype of interest.

-

Radiolabeled nAChR ligand (e.g., [³H]-Epibatidine).

-

Unlabeled test compound (this compound analog or competitive ligand).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates with glass fiber filters (e.g., GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding (NSB), and competitor concentrations.

-

Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Non-specific Binding (NSB): Add assay buffer, membrane preparation, radiolabeled ligand, and a high concentration of a known nAChR agonist or antagonist (e.g., 100 µM nicotine) to saturate the specific binding sites.

-

Competition: Add assay buffer, membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - NSB.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the inhibitory effect of this compound on nAChR ion channel function.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Two-electrode voltage-clamp amplifier and data acquisition system.

-

Glass microelectrodes (filled with 3 M KCl).

-

Perfusion system.

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the cRNA encoding the desired nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale Oocyte: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply a known concentration of an nAChR agonist (e.g., acetylcholine) via the perfusion system and record the resulting inward current.

-

This compound Application: Co-apply or pre-apply varying concentrations of this compound with the agonist and record the inhibition of the agonist-induced current.

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Microdialysis

Objective: To measure the effect of this compound on neurotransmitter release (e.g., dopamine) in a specific brain region of a freely moving animal.

Materials:

-

Laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

This compound Administration: Administer this compound (e.g., systemically via s.c. injection or locally via reverse dialysis through the probe).

-

Sample Collection: Continue to collect dialysate samples to monitor the change in neurotransmitter levels over time.

-

Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical method.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and plot the time course of the effect of this compound.

Signaling Pathways and Visualizations

Blockade of nAChRs by this compound disrupts the normal downstream signaling cascades initiated by nicotinic agonists. These pathways are crucial for various cellular processes, including cell survival, proliferation, and synaptic plasticity.

General nAChR Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca²⁺. This increase in intracellular calcium can trigger multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are known to play roles in promoting cell survival and regulating gene expression.

Caption: General nAChR signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates the logical flow of an in vivo microdialysis experiment designed to assess the effect of this compound on neurotransmitter release.

Caption: Workflow for an in vivo microdialysis experiment studying this compound.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of nicotinic acetylcholine receptors. Its quasi-irreversible antagonism provides a unique means to investigate the long-term consequences of nAChR blockade in both central and peripheral nervous systems. This guide has provided a detailed overview of its mechanism, quantitative effects, and the experimental protocols necessary for its characterization. A thorough understanding of these aspects is essential for the rigorous design and interpretation of experiments utilizing this potent and long-acting nAChR antagonist. Further research is warranted to fully elucidate the molecular determinants of its prolonged action and to explore its potential, or that of its analogs, in therapeutic contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of the nicotinic antagonist, this compound, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the interaction of this compound and this compound analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Chlorisondamine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine, a bisquaternary ammonium (B1175870) compound, emerged in the mid-20th century as a potent ganglionic blocking agent for the treatment of severe hypertension. Its development marked a significant step in the pharmacological management of cardiovascular disease, although its clinical use was ultimately limited by its side effect profile. This technical guide provides an in-depth exploration of the discovery, history, and development of this compound, detailing its synthesis, mechanism of action, and the key preclinical and clinical findings that defined its trajectory.

Introduction: The Dawn of Ganglionic Blockade

The 1950s witnessed a critical need for effective treatments for severe hypertension, a condition with debilitating and often fatal consequences. The prevailing understanding of autonomic nervous system control of blood pressure led to the exploration of agents that could interrupt neurotransmission at the autonomic ganglia. This approach, known as ganglionic blockade, aimed to reduce sympathetic outflow to the vasculature, thereby lowering peripheral resistance and blood pressure. This compound was one of the key molecules to emerge from this era of research.

Synthesis of this compound

The chemical synthesis of this compound is a three-step process commencing with a commercially available starting material.[1][2]

Experimental Protocol: Synthesis of this compound [1]

-

Step 1: Condensation. Tetrachlorophthalic anhydride (B1165640) is condensed with N,N-dimethylethylenediamine in a suitable solvent to yield the N-alkylated phthalimide (B116566) intermediate.

-

Step 2: Reduction. The resulting phthalimide is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), to form the corresponding isoindoline (B1297411) derivative.

-

Step 3: Quaternization. The final step involves the quaternization of the tertiary amine groups of the isoindoline intermediate. This is achieved by reacting the intermediate with an alkyl halide, such as methyl chloride, under pressure to yield the bisquaternary ammonium compound, this compound.

Diagram: Synthesis of this compound

Mechanism of Action: Blockade of Nicotinic Acetylcholine (B1216132) Receptors

This compound exerts its pharmacological effect by acting as a potent antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[3][4] These receptors are crucial for the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

By binding to these receptors, this compound prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby blocking ganglionic transmission. This blockade is non-selective, affecting both sympathetic and parasympathetic ganglia. The reduction in sympathetic tone leads to vasodilation and a decrease in blood pressure, which was the primary therapeutic goal. However, the concurrent blockade of parasympathetic ganglia resulted in a range of undesirable side effects.

Research has suggested a specific interaction with the alpha2-nicotinic isoform of the neuronal nicotinic acetylcholine receptor.[5][6][7] It is proposed that the quaternary ammonium groups of this compound form salt bridges with the receptor, while the tetrachloroisoindoline ring engages in a cation-pi interaction, contributing to its long-lasting and quasi-irreversible blockade.[5]

Diagram: Mechanism of Action of this compound

Preclinical Development

Early preclinical studies in the 1950s were instrumental in characterizing the pharmacological profile of this compound. These studies, primarily conducted in animal models such as dogs, established its potent hypotensive effects.

Key Preclinical Findings:

-

Hypotensive Efficacy: Intravenous administration of this compound in anesthetized dogs resulted in a significant and prolonged decrease in mean arterial pressure.

-

Mechanism of Hypotension: The reduction in blood pressure was attributed to a decrease in total peripheral resistance and cardiac output.[8]

-

Ganglionic Blockade Confirmation: The drug was shown to block the effects of preganglionic nerve stimulation on blood pressure, confirming its site of action at the autonomic ganglia.

-

Comparative Potency: In unanesthetized dogs, this compound was found to be more potent and have a longer duration of action compared to other ganglionic blockers of the time, such as hexamethonium.[9]

Table 1: Hemodynamic Effects of this compound in Normotensive Mice [8]

| Dose (mg/kg, i.p.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output (mL/min) |

| 1 | ↓ | ↓ | No significant change |

| 2 | ↓ | ↓ | ↓ |

| 3 | ↓ | ↓ | ↓ |

| 6 | ↓ | ↓ | ↓ |

Experimental Protocol: Assessment of Cardiovascular Effects in Mice [8][10]

-

Animal Model: Normotensive C57Bl/6J mice were used.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at doses ranging from 1 to 6 mg/kg.

-

Blood Pressure and Heart Rate Monitoring: A telemetric recording system was used for continuous monitoring of blood pressure and heart rate in conscious, freely moving mice.

-

Cardiac Output Measurement: Transthoracic echocardiography was performed to assess cardiac output, stroke volume, and fractional shortening.

-

Data Analysis: Changes in hemodynamic parameters from baseline were calculated and compared across different dose groups.

Clinical Development

Following promising preclinical results, this compound entered clinical trials in the mid-1950s for the treatment of severe hypertension.

Early Clinical Trials:

Initial clinical studies confirmed the potent antihypertensive effects of this compound in patients with severe and malignant hypertension.[8] However, the non-selective nature of its ganglionic blockade led to a predictable and problematic side effect profile.

Table 2: Reported Side Effects of this compound in Early Clinical Use [8]

| System | Side Effect |

| Cardiovascular | Orthostatic hypotension, Tachycardia |

| Gastrointestinal | Dry mouth, Constipation, Paralytic ileus |

| Genitourinary | Urinary retention |

| Ocular | Blurred vision, Mydriasis |

The challenges in managing these side effects, coupled with the development of more selective and better-tolerated antihypertensive agents in the subsequent years, led to the decline in the clinical use of this compound.

Legacy and Current Status

Although no longer a frontline treatment for hypertension, this compound remains a valuable tool in experimental pharmacology. Its long-lasting and potent ganglionic blocking properties make it a useful agent for studying the role of the autonomic nervous system in various physiological and pathophysiological processes.[8][11] It is frequently used in preclinical research to induce a state of "chemical sympathectomy" to investigate the neurogenic contribution to blood pressure regulation in various animal models of cardiovascular disease.[8]

Conclusion

The story of this compound's discovery and development is a compelling chapter in the history of cardiovascular pharmacology. It represents a pivotal moment when the concept of autonomic blockade was translated into a potent therapeutic agent. While its clinical utility was short-lived due to its non-selective mechanism and consequent side effects, the lessons learned from its development paved the way for the safer and more effective antihypertensive therapies that are the cornerstone of modern medicine. This compound's enduring legacy lies in its continued use as a powerful research tool, allowing scientists to unravel the intricate role of the autonomic nervous system in health and disease.

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]

- 2. Use of this compound to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Cardiovascular effects of nicotine, this compound, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 8. researchgate.net [researchgate.net]

- 9. Study of the interaction of this compound and this compound analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of a ganglionic blocking agent (this compound) on electrocardiogram, physical working capacity and hemodynamics in patients with vasoregulatory asthenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (ecolid) chloride in medical treatment of severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorisondamine: Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine is a potent and long-acting ganglionic blocking agent that functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically investigated as an antihypertensive agent, its clinical use was curtailed by a challenging side-effect profile. Today, this compound serves as an invaluable tool in neuroscience and pharmacology research, primarily for its ability to produce a quasi-irreversible blockade of central nAChRs. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, pharmacology, and its application in experimental research.

Chemical Structure and Identification

This compound is a bis-quaternary ammonium (B1175870) compound. Its structure consists of a tetrachloroisoindoline ring system linked to a trimethylammonium ethyl group.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium dichloride | [1][2] |

| CAS Number | 69-27-2 (for chloride salt) | [2][3][4] |

| PubChem CID | 6243 (for chloride salt) | [1][2] |

| Molecular Formula | C₁₄H₂₀Cl₆N₂ (Chloride Salt) | [1][4] |

| Molecular Weight | 429.03 g/mol (Chloride Salt) | [1][4] |

| InChI Key | DXXUGBPKQDTBQW-UHFFFAOYSA-L (Chloride Salt) | [4][5] |

| SMILES | C--INVALID-LINK--(C)CC[N+]1(C)CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl.[Cl-].[Cl-] | [1][5] |

Physicochemical Properties

This compound is typically supplied as a chloride or iodide salt. It presents as non-hygroscopic crystals.[6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 258-265 °C (decomposes) | [3] |

| Solubility | Soluble in water, methanol, and ethanol. Soluble in DMF (10 mg/ml) and DMSO (10 mg/ml). | [6][7] |

| Appearance | White crystalline solid | [7] |

| pKa | Data not available | |

| LogP | Data not available |

Pharmacology

Mechanism of Action

This compound is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), leading to ganglionic blockade.[1][7] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic autonomic ganglia.[3] Its antagonism is considered non-competitive and insurmountable. The blockade of central nicotinic responses by this compound can be exceptionally long-lasting, persisting for several weeks after a single administration.[8]

The interaction with the nAChR is complex. It is proposed that the two quaternary ammonium groups of this compound form salt bridges with acidic residues on the receptor, while the tetrachloroisoindoline ring engages in a cation-pi interaction.[9] Evidence suggests that this compound can block the nAChR channel in both its open and closed states, indicative of a channel-blocking mechanism.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the interruption of autonomic signaling. This results in a range of physiological responses depending on the dominant autonomic tone of a particular organ system. In the cardiovascular system, this typically leads to a reduction in blood pressure.

In research settings, its long-lasting central nAChR blockade is utilized to study the role of these receptors in nicotine (B1678760) addiction, withdrawal, and cognitive processes. A single administration can produce a quasi-irreversible blockade of the central actions of nicotine.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Species/System | Reference(s) |

| IC₅₀ (nAChRs) | 1.8 µM | Rat striatal synaptosomes | [7] |

Pharmacokinetics

Detailed pharmacokinetic data in humans is limited due to its discontinuation in clinical practice. As a bis-quaternary ammonium compound, it is expected to have low oral bioavailability and limited ability to cross the blood-brain barrier under normal conditions. However, its long-lasting central effects after systemic administration in animal studies suggest some degree of central nervous system penetration, or accumulation and slow washout from the brain.

Clinical and Experimental Use

Historical Clinical Use

This compound was initially developed as an antihypertensive agent.[3] Its ability to block sympathetic ganglia leads to vasodilation and a decrease in blood pressure. However, its use was limited by a high incidence of adverse effects stemming from its non-selective blockade of both sympathetic and parasympathetic ganglia.

Current Experimental Use

This compound is a widely used tool in preclinical research to investigate the role of the central nicotinic cholinergic system in various physiological and behavioral processes. Key research applications include:

-

Neuroscience: Studying the mechanisms of nicotine dependence, reward, and withdrawal.

-

Cardiovascular Research: Assessing the neurogenic contribution to blood pressure and sympathetic tone in animal models of hypertension.

Adverse Effects and Toxicity

The adverse effects of this compound are a direct consequence of its widespread ganglionic blockade. These can include:

-

Cardiovascular: Orthostatic hypotension, tachycardia.

-

Anticholinergic-like: Dry mouth, blurred vision, urinary retention, constipation.

Due to these significant side effects, it is not suitable for therapeutic use in humans.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. The following outlines a general methodology for an in vivo study investigating the effect of this compound on nicotine-induced locomotor activity in rodents, based on principles from cited literature.

Objective: To assess the long-lasting central nicotinic blockade by this compound.

Materials:

-

This compound chloride

-

Nicotine tartrate salt

-

Saline solution (0.9% NaCl)

-

Adult male Wistar rats (250-300g)

-

Open-field activity chambers equipped with photobeam detectors

Experimental Workflow:

Caption: Workflow for an in vivo study of this compound's effects.

Signaling Pathways

This compound's primary molecular target is the nicotinic acetylcholine receptor, a ligand-gated ion channel. By blocking this receptor, it prevents the influx of cations (primarily Na⁺ and Ca²⁺) that is normally triggered by acetylcholine binding. This action at autonomic ganglia disrupts the transmission of nerve impulses from preganglionic to postganglionic neurons.

Caption: this compound's blockade of ganglionic neurotransmission.

Conclusion

This compound, despite its historical therapeutic limitations, remains a cornerstone pharmacological tool for the study of nicotinic acetylcholine receptor function, particularly in the central nervous system. Its long-lasting and quasi-irreversible antagonism provides a unique experimental paradigm for elucidating the role of nicotinic signaling in a variety of physiological and pathological processes. A thorough understanding of its chemical properties, pharmacology, and mechanism of action is essential for its effective application in research and for the development of more selective future therapeutics targeting the nicotinic cholinergic system.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Persistent nicotinic blockade by this compound of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The pharmacology of the nicotinic antagonist, this compound, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of this compound to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the interaction of this compound and this compound analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Cardiovascular effects of nicotine, this compound, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorisondamine in Rats: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine, a bisquaternary ammonium (B1175870) compound, is a potent ganglionic blocking agent that acts as a non-competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). Its long-lasting and quasi-irreversible blockade of central nAChRs has made it a valuable tool in neuroscience research, particularly for studying the roles of these receptors in various physiological and behavioral processes in rats. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound in this preclinical model.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the blockade of neurotransmission at autonomic ganglia and in the central nervous system (CNS) through its antagonism of nAChRs.

Central Nervous System Effects

A single administration of this compound is known to produce a profound and long-lasting blockade of the central actions of nicotine (B1678760) in rats. This blockade can persist for weeks to months.

Behavioral Effects:

-

Nicotine-Induced Behaviors: this compound effectively blocks nicotine-induced behaviors such as ataxia, prostration, and conditioned taste aversion.[1][2]

-

Learning and Memory: Interestingly, chronic central nicotinic blockade by this compound did not impair the acquisition of spatial information in the Morris water maze or radial arm maze tasks in rats.[3]

Neurochemical Effects:

-

Dopamine (B1211576) Release: In vitro studies using rat striatal synaptosomes have shown that this compound blocks nicotine-induced dopamine release with an approximate IC50 of 1.6 x 10⁻⁶ M.[4]

-

Noradrenaline Release: Administration of this compound (10 mg/kg, s.c. or 10 μg, i.c.v.) 21 days prior resulted in a near-total block of nicotine-evoked release of hippocampal [³H]-noradrenaline from superfused rat synaptosomes.[5]

Cardiovascular Effects

As a ganglionic blocker, this compound has significant effects on the cardiovascular system by inhibiting sympathetic tone.

-

Blood Pressure: In normotensive rats, ganglionic blockers like this compound can produce a bradycardic response.[6]

-

Heart Rate: The effects on heart rate can be dose-dependent.

The following table summarizes the dose-dependent effects of this compound on cardiovascular parameters in rats.

| Dose (mg/kg, s.c.) | Effect on Blood Pressure | Effect on Heart Rate | Duration of Action | Reference |

| 0.1 | Reduction | Bradycardia | Short-lasting | [1] |

| 10 | Significant Reduction | Not specified | Long-lasting | [1] |

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway of acetylcholine at the nicotinic receptor and the inhibitory action of this compound.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound in rats, particularly following systemic administration, is limited in publicly available literature. The drug's chemical nature as a bisquaternary amine strongly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption

-

Oral: Due to its charged nature, oral absorption of this compound is expected to be very poor.

-

Systemic: Following subcutaneous (s.c.) or intraperitoneal (i.p.) administration, this compound is absorbed into the systemic circulation.

Distribution

-

Blood-Brain Barrier: this compound penetrates the blood-brain barrier very poorly.[7] A dose administered intraperitoneally needs to be 400-500 times higher than an intracerebroventricular (i.c.v.) dose to achieve the same level of central nicotine antagonism.[7]

-

Central Nervous System Distribution (Post-i.c.v. Administration): Following direct i.c.v. administration of radiolabeled [³H]-chlorisondamine, the drug is initially widely distributed in the brain.[8] Over time, it undergoes selective retention in specific brain regions, including the substantia nigra pars compacta, ventral tegmental area, dorsal raphé nucleus, and locus coeruleus.[5] This retention is long-lasting, with radioactivity detected up to 84 days post-administration, and is thought to be mediated by uptake into nerve terminals followed by retrograde axonal transport.[5]

The workflow for studying central distribution of this compound is depicted below.

References

- 1. The pharmacology of the nicotinic antagonist, this compound, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound blocks acquisition of the conditioned taste aversion produced by (-)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by this compound and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Persistent nicotinic blockade by this compound of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of this compound to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the interaction of this compound and this compound analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of nicotine and this compound on cerebral glucose utilization in immobilized and freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorisondamine's Interaction with Neuronal Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, mechanism of action, and experimental evaluation of chlorisondamine, a potent antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It synthesizes key findings on its binding characteristics, functional blockade, and the downstream signaling pathways it modulates.

Introduction: this compound and Neuronal Nicotinic Receptors

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These pentameric receptors are assembled from a diverse family of subunits (α2-α10, β2-β4), resulting in a wide array of receptor subtypes with distinct pharmacological and physiological properties.[1] The most abundant subtypes in the mammalian brain include the heteromeric α4β2* and homomeric α7 nAChRs.[1] Their activation by acetylcholine or nicotine (B1678760) leads to a conformational change, opening a central pore permeable to cations like Na⁺ and Ca²⁺.[2] This ion influx depolarizes the neuron, triggering downstream signaling events that modulate neurotransmitter release, gene expression, and neuronal plasticity.[1][3][4]

This compound is a bis-quaternary amine that acts as a potent ganglionic blocker and nAChR antagonist.[5][6] It is characterized by its long-lasting, quasi-irreversible blockade of nicotine-induced effects in the central nervous system, which can persist for weeks or even months after a single administration.[4][7] This persistent action, coupled with its ability to cross the blood-brain barrier, makes it a valuable tool for studying the chronic effects of nAChR blockade.[4][5] This guide delves into the specifics of its interaction with these critical receptors.

Mechanism of Action: An Insurmountable, Use-Dependent Antagonist

This compound functions as a non-competitive antagonist of nAChRs.[5] Studies on rat striatal synaptosomes reveal that its blockade of nicotine-induced dopamine (B1211576) release is insurmountable, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonist (nicotine). This characteristic suggests that this compound does not compete for the same binding site as acetylcholine or nicotine.

The antagonistic action is also use-dependent, indicating that the receptor must be activated by an agonist for the blockade to occur efficiently. Brief pre-exposure of synaptosomes to nicotine was found to increase the antagonist potency of this compound by approximately 25-fold. This strongly supports a mechanism of open-channel block, where this compound enters and occludes the ion channel pore only after the receptor has been opened by an agonist. This mechanism contributes to its long-lasting and seemingly permanent blockade of nAChR function.[8]

Proposed Binding Site and Molecular Interactions

Research suggests that this compound's binding site is distinct from the agonist recognition site at the subunit interface. A specific epitope on the α2-nAChR subunit, comprising amino acid residues 388-402 (GEREETEEEEEEEDE), has been proposed as a key interaction site.[8] The interaction is thought to be stabilized by a combination of forces:

-

Salt Bridges: The two quaternary ammonium (B1175870) groups on this compound are proposed to form electrostatic interactions or salt bridges with the negatively charged side chains of glutamic acid residues or phosphate (B84403) groups within the α2 epitope.[8]

-

Cation-π Interaction: The tetrachloroisoindoline ring of this compound, which possesses a π-electron cloud, is hypothesized to engage in a cation-π interaction with the positively charged guanidinium (B1211019) group of an arginine residue in the receptor.[8]

These molecular interactions were probed using matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, which confirmed the formation of stable, non-covalent complexes between this compound and the synthetic α2 receptor epitope.[5][8]

Figure 1: Proposed molecular interactions between this compound and the nAChR α2 subunit epitope.

Downstream Signaling Cascades Blocked by this compound

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺.[1][3] This calcium signal can originate directly from Ca²⁺ permeating the nAChR channel itself, or indirectly via the activation of voltage-gated calcium channels (VDCCs) following membrane depolarization.[1] The subsequent rise in intracellular Ca²⁺ activates numerous downstream pathways, including:

-

Protein Kinase Pathways: Activation of Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺-calmodulin-dependent kinases (CaMK).[4]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for promoting cell survival and neuroprotection.[4][9]

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway, involved in neuronal plasticity and function.[4]

By blocking the initial ion influx through the nAChR channel, this compound effectively prevents the activation of these critical downstream signaling cascades. This blockade underlies its ability to inhibit nicotine's rewarding effects and other nAChR-mediated physiological processes.[8]

Figure 2: nAChR-mediated signaling pathways inhibited by the channel-blocking action of this compound.

Quantitative Analysis of nAChR Blockade

Quantitative data on the potency of this compound across specific, recombinantly expressed nAChR subtypes is limited in the available literature. However, functional assays using native tissue preparations provide valuable insight into its inhibitory concentration.

| Parameter | Receptor Source | Assay | Agonist | Value (IC₅₀) | Reference |

| IC₅₀ | Rat Striatal Synaptosomes | [³H]-Dopamine Release | Nicotine (1 µM) | ~1.6 µM | |

| IC₅₀ | Recombinant α7 nAChRs | Not Reported | Not Reported | Not Reported | |

| IC₅₀ | Recombinant α4β2 nAChRs | Not Reported | Not Reported | Not Reported | |

| IC₅₀ | Recombinant α3β4 nAChRs | Not Reported | Not Reported | Not Reported |

Table 1: Inhibitory Potency of this compound. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the nicotine-induced response. The lack of data for specific recombinant subtypes highlights an area for future investigation.

Key Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on several key experimental methodologies.

MALDI Mass Spectrometry for Epitope Interaction

This protocol is used to demonstrate the direct, non-covalent binding of this compound to a putative receptor epitope.

-

Reagent Preparation:

-

Synthesize the target nAChR epitope peptide (e.g., α2 residues 388-402).

-

Prepare a stock solution of this compound diiodide in water.

-

Prepare a matrix solution (e.g., sinapinic acid in 50% ethanol).

-

-

Complex Formation:

-

Mix the epitope peptide and this compound ligand in an appropriate molar ratio in an aqueous solution.

-

Allow the mixture to incubate to facilitate the formation of non-covalent complexes.

-

-

Sample Spotting:

-

Deposit a small volume (~0.7 µL) of the ligand-peptide mixture onto a MALDI target plate.

-

Immediately add an equal volume of the matrix solution to the spot and allow it to co-crystallize by air drying.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in linear positive ion mode using a MALDI-TOF mass spectrometer.

-

Average multiple laser shots (e.g., 50 shots) to obtain the final spectrum.

-

Analyze the resulting spectrum for peaks corresponding to the mass of the peptide, the ligand, and, critically, the non-covalent peptide-ligand complex.[5]

-

[³H]-Dopamine Release from Striatal Synaptosomes

This functional assay measures the inhibitory effect of this compound on nAChR-mediated neurotransmitter release.

Figure 3: Experimental workflow for a synaptosomal [³H]-dopamine release assay to test nAChR antagonists.

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rat striatal tissue using differential centrifugation.

-

Radiolabeling: Incubate the synaptosomes with [³H]-dopamine to allow for its uptake into dopaminergic vesicles.

-

Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber. Continuously perfuse with a physiological buffer at a constant flow rate.

-

Antagonist Application: Switch to a buffer containing the desired concentration of this compound and perfuse for a set period.

-

Agonist Stimulation: Briefly switch to a buffer containing both this compound and the stimulating agonist (e.g., 1 µM nicotine) to evoke [³H]-dopamine release.

-

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of [³H]-dopamine released.

-

Data Analysis: Calculate the nicotine-evoked release as a percentage of total synaptosomal radioactivity and determine the concentration-dependent inhibition by this compound to derive an IC₅₀ value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the gold standard for characterizing the effects of drugs on specific, heterologously expressed receptor subtypes.

-

Oocyte Preparation: Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Microinject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., human α4 and β2) to induce receptor expression. Incubate for 2-7 days.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Drug Application: Apply the nAChR agonist (e.g., acetylcholine) via the perfusion system to elicit an inward current.

-

Antagonist Testing: Co-apply or pre-apply various concentrations of this compound with the agonist to measure the reduction in the current amplitude.

-

Data Analysis: Plot the concentration-response curve for the inhibition by this compound to determine its IC₅₀ and mechanism of inhibition (competitive vs. non-competitive) for a specific nAChR subtype.

Conclusion

This compound is a powerful pharmacological tool characterized by its persistent, use-dependent, and insurmountable antagonism of neuronal nAChRs. Its mechanism as an open-channel blocker, combined with a unique molecular interaction profile potentially involving an epitope on the α2 subunit, distinguishes it from competitive antagonists. By preventing the initial cation influx through the nAChR pore, this compound effectively shuts down multiple downstream signaling pathways crucial for neuronal function. While its potency has been quantified in native systems, a detailed characterization across the full spectrum of recombinant nAChR subtypes remains a key area for future research. The experimental protocols detailed herein provide a robust framework for further elucidating the nuanced interactions of this compound and developing novel modulators of the nicotinic cholinergic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Interaction of this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Differentiating the Central and Peripheral Effects of Chlorisondamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine, a bisquaternary ammonium (B1175870) compound, is a potent ganglionic blocking agent and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] Its unique pharmacological profile, characterized by long-lasting central nervous system (CNS) effects despite its charged nature, has made it a valuable tool in neuroscience research.[3][4] This technical guide provides an in-depth analysis of the distinct central and peripheral effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to support future research and drug development endeavors.

Introduction: The Dichotomous Action of a Potent Antagonist

This compound's primary mechanism of action is the blockade of nAChRs, which are crucial for neurotransmission in both the peripheral autonomic ganglia and the CNS.[1][2] This dual action leads to a complex and often contrasting set of physiological and behavioral outcomes. Peripherally, its ganglionic blockade results in profound cardiovascular effects, historically leading to its investigation as an antihypertensive agent.[5][6] Centrally, this compound produces a remarkably persistent antagonism of nicotinic effects, influencing everything from locomotor activity to cognitive processes.[4][7] Understanding the nuances of these separate but interconnected effects is critical for its application as a research tool and for the potential development of novel therapeutics targeting nicotinic systems.

Peripheral Effects of this compound

The peripheral effects of this compound are predominantly a consequence of its ability to block neurotransmission in the autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic outflow.

Cardiovascular Effects

The most pronounced peripheral effects of this compound are observed in the cardiovascular system. By blocking sympathetic ganglionic transmission, it leads to a reduction in vasomotor tone and cardiac stimulation.

Data Summary: Cardiovascular Effects of this compound

| Species | Dose and Route | Effect on Blood Pressure (BP) | Effect on Heart Rate (HR) | Effect on Cardiac Output (CO) | Citation |

| Unanesthetized Dogs | Not specified | ↓ Systolic BP, Narrowed Pulse Pressure | ↑ Tachycardia | Not specified | [8] |

| Normotensive C57Bl/6J Mice | 1-6 mg/kg (intraperitoneal) | ↓ | ↓ | ↓ (at 6 mg/kg) | [9] |

| DOCA-salt Hypertensive Mice | 1 and 2 mg/kg (intraperitoneal) | Significantly larger ↓ than in normotensive mice | Significantly larger ↓ than in normotensive mice | ↓ | [5][9] |

| Pigeons | 0.10, 1, and 10 mg/kg (i.m.) | ↓ | ↓ at 0.1 mg/kg, ↑ at 10 mg/kg | Not specified | [3][10] |

Experimental Protocols for Assessing Peripheral Effects

Blood Pressure and Heart Rate Monitoring using Telemetry (as described in mice):

-

Implantation: Mice are anesthetized, and a telemetry transmitter is surgically implanted into the carotid artery or abdominal aorta for direct blood pressure measurement. The body of the transmitter is placed subcutaneously or in the abdominal cavity.

-

Recovery: A post-operative recovery period of at least one week is allowed to ensure stabilization of cardiovascular parameters.

-

Data Acquisition: Blood pressure and heart rate are continuously recorded in conscious, freely moving animals housed in their home cages.

-

Drug Administration: this compound is administered via the desired route (e.g., intraperitoneal injection).

-

Analysis: Changes in blood pressure and heart rate are analyzed and compared to baseline values recorded before drug administration.[9]

Echocardiography for Cardiac Output Measurement (as described in mice):

-

Anesthesia: Mice are lightly anesthetized to minimize movement artifacts while maintaining near-physiological cardiac function.

-

Imaging: A high-frequency ultrasound system is used to acquire two-dimensional M-mode images of the left ventricle.

-

Measurements: Left ventricular internal dimensions at end-diastole and end-systole are measured.

-

Calculations: Stroke volume and cardiac output are calculated from the measured dimensions.

-

Procedure: Measurements are taken before and after the administration of this compound to assess its impact on cardiac function.[9]

Signaling Pathway: Peripheral Ganglionic Blockade

The peripheral actions of this compound are a direct result of its antagonism at nicotinic acetylcholine receptors located on postganglionic neurons in both sympathetic and parasympathetic ganglia.

Caption: Peripheral ganglionic blockade by this compound.

Central Effects of this compound

Despite being a charged molecule, a single high systemic dose or direct intracerebroventricular (i.c.v.) administration of this compound leads to a quasi-irreversible blockade of central nAChRs, with effects lasting for weeks.[4][11] This long-lasting central action is a key feature that distinguishes it from other nicotinic antagonists.

Neurobehavioral and Cognitive Effects

This compound's central effects have been extensively studied in the context of nicotine's actions on the brain. It has been shown to block a range of nicotine-induced behaviors.

Data Summary: Central Effects of this compound in Rats

| Effect of Nicotine (B1678760) | This compound Administration | Outcome | Citation |

| Ataxia and Prostration | 10 mg/kg (s.c.) | Blockade of effects when tested 1 to 14 days later | [7][11] |

| Locomotor Stimulation | 10 mg/kg (s.c.) or 2 µg (i.c.v.) | Effective blockade for at least 5 weeks | [4] |

| Memory Enhancement (Inhibitory Avoidance Task) | i.c.v. administration | Did not block nicotine-induced memory enhancement | [12] |

| Nicotine-evoked Dopamine (B1211576) Release from Striatal Synaptosomes | In vitro application | Insurmountable block of nicotine's effect (IC50 ≈ 1.6 x 10⁻⁶ M) | [13] |

| Nicotine-evoked Noradrenaline Release from Hippocampal Synaptosomes | 10 mg/kg (s.c.) or 10 µg (i.c.v.) 21 days prior | Near-total block | [14] |

| Nicotine-induced changes in Local Cerebral Glucose Utilization | 10 µg (i.c.v.) 4 weeks prior | Reversed most or all of the central effects of nicotine | [15] |

Experimental Protocols for Assessing Central Effects

Behavioral Assays (Locomotor Activity):

-

Apparatus: Photocell activity cages are used to measure horizontal and vertical movements.

-

Procedure: Rats are habituated to the testing environment. Following habituation, they receive a subcutaneous injection of nicotine or saline.

-

This compound Pretreatment: A single dose of this compound is administered (e.g., subcutaneously or intracerebroventricularly) one to two weeks before behavioral testing.

-

Data Collection: Locomotor activity is recorded for a set duration (e.g., 80 minutes) immediately after the nicotine or saline injection.

-

Analysis: The effects of nicotine on locomotor activity in control and this compound-pretreated animals are compared.[4]

In Vitro Synaptosome Preparation and Neurotransmitter Release Assay:

-

Tissue Preparation: The brain region of interest (e.g., striatum, hippocampus) is dissected and homogenized in a buffered sucrose (B13894) solution.

-

Synaptosome Isolation: The homogenate is centrifuged to pellet the synaptosomes (nerve terminals).

-

Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-noradrenaline).

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation and Antagonism: The synaptosomes are stimulated with nicotine in the presence or absence of this compound.

-

Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity is measured to quantify neurotransmitter release.[13][14]

Signaling Pathway: Central Nicotinic Receptor Blockade

This compound's central effects stem from its interaction with nAChRs, particularly the α2 isoform, on various neuronal populations, including dopaminergic and noradrenergic neurons.[16][17] This interaction is proposed to involve both salt bridges with the quaternary ammonium groups and a cation-pi interaction with the tetrachloroisoindoline ring.[16][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 3. Cardiovascular effects of nicotine, this compound, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic central nicotinic blockade after a single administration of the bisquaternary ganglion-blocking drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of this compound to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - ProQuest [proquest.com]

- 6. Use of this compound to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology of the nicotinic antagonist, this compound, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Use of this compound to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The pharmacology of the nicotinic antagonist, this compound, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of central nicotinic cholinergic receptor blockade produced by this compound on learning and memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by this compound and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Persistent nicotinic blockade by this compound of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of nicotine and this compound on cerebral glucose utilization in immobilized and freely-moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Interaction of this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Behavioral Consequences of a Single Chlorisondamine Injection: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine, a bisquaternary nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, is a powerful research tool for investigating the role of the central nicotinic cholinergic system in various behaviors. A single administration of this compound can induce a long-lasting, quasi-irreversible blockade of central nAChRs, providing a unique model to study the chronic absence of nicotinic neurotransmission. This technical guide synthesizes the current understanding of the long-term behavioral effects of a single this compound injection, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental designs. The information presented herein is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of therapeutics targeting the nicotinic cholinergic system.

Introduction

This compound's ability to produce a prolonged central nicotinic blockade after a single administration has made it an invaluable tool in dissecting the physiological and behavioral roles of nAChRs.[1][2] Unlike reversible antagonists that require continuous administration, a single injection of this compound offers a sustained experimental window to study the consequences of chronic nicotinic receptor unavailability. This persistent action is thought to result from the intracellular accumulation of the antagonist.[3][4] This whitepaper provides an in-depth examination of the long-term behavioral sequelae of this unique pharmacological agent.

Quantitative Overview of Long-Term Behavioral Effects

A single injection of this compound has been demonstrated to block a range of nicotine-induced behaviors for extended periods, often for several weeks to months in rodent models.[3][4] The following tables summarize the key quantitative findings from pivotal studies.

| Behavioral Effect | Animal Model | This compound Dose & Route | Nicotine (B1678760) Challenge Dose & Route | Duration of Blockade | Key Findings | Reference |

| Locomotor Activity (Stimulant Effects) | Rat | 2 µg, i.c.v. | 0.1-0.4 mg/kg, s.c. | At least 5 weeks | A single intraventricular injection blocked the stimulant actions of nicotine. The depressant effects were fully blocked at two weeks but not at five weeks. | [5][6] |

| Locomotor Activity (Ataxia and Prostration) | Rat | 10 mg/kg, s.c. | Not specified | 1 to 14 days | A single subcutaneous injection resulted in a blockade of central nicotinic effects like ataxia and prostration. | [1][2] |

| Conditioned Taste Aversion | Rat | 5 µg, i.c.v. | Not specified | Not specified | Prevented the acquisition of nicotine-induced conditioned taste aversion. | [7] |

| Neurochemical Release (Noradrenaline) | Rat | 10 mg/kg, s.c. or 10 µg, i.c.v. | Not specified | 21 days | A near-total block of nicotine-evoked release of hippocampal noradrenaline was observed. | [3][4] |

| Cerebral Glucose Utilization | Rat | 10 µg, i.c.v. | 0.4 mg/kg, s.c. | 4 weeks | Most of the central effects of nicotine on local cerebral glucose utilization were reversed. | [8] |

| Behavioral Domain | Task | Animal Model | This compound Dose & Route | Effect of this compound Alone | Key Findings | Reference |

| Learning and Memory | Morris Water Maze | Rat | Not specified | No effect on acquisition of spatial information. | This compound treatment did not affect spatial learning. | [9] |

| Learning and Memory | Radial Arm Maze | Rat | Not specified | No effect on acquisition of spatial information. | This compound treatment did not affect spatial learning. | [9] |

| Learning and Memory | Inhibitory Avoidance | Rat | Not specified | No effect on performance. | Did not alter memory enhancement by nicotine in this task. | [9] |